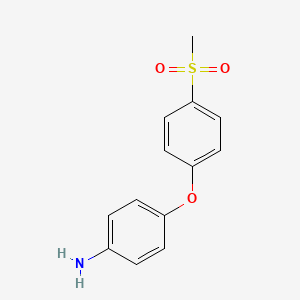

4-(4-Methanesulfonylphenoxy)aniline

Description

Contextualization within Aromatic Amine and Sulfonyl-Phenoxy Chemical Spaces

4-(4-Methanesulfonylphenoxy)aniline is structurally defined by three key components: a primary aromatic amine (the aniline (B41778) group), a sulfonyl group (specifically, a methanesulfonyl or mesyl group), and a diaryl ether linkage (the phenoxy bridge). vulcanchem.com This architecture situates it within two significant chemical domains.

The aromatic amine portion places it in a class of compounds foundational to the synthesis of numerous materials, including dyes and polymers. wikipedia.org Primary aromatic amines are characterized by an amino group attached to an aromatic ring and are noted for their nucleophilicity and ability to participate in reactions like diazotization, acylation, and sulfonation. wikipedia.org

The sulfonyl-phenoxy component links it to the family of sulfonamides and diaryl ethers. Sulfonamides, which contain the -SO₂N- group, are a cornerstone in medicinal chemistry. cbijournal.com The diaryl ether skeleton is a prevalent structural motif found in many biologically active compounds. vulcanchem.com The methanesulfonyl group, in particular, can influence a molecule's solubility and its interactions with biological targets. ontosight.ai The combination of the electron-withdrawing sulfonyl group and the electron-donating amine group, separated by the ether linkage, creates a molecule with distinct electronic properties and reactivity.

Significance as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The true value of 4-(4-Methanesulfonylphenoxy)aniline in research lies in its utility as a versatile synthetic intermediate. The functional groups present in the molecule offer multiple reaction sites for constructing more complex molecular structures.

The primary amine (-NH₂) is the most prominent reactive site. It can readily undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. vulcanchem.comwikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.orgcbijournal.com

Alkylation: Introduction of alkyl groups onto the nitrogen atom. vulcanchem.com

Electrophilic Aromatic Substitution: The aniline ring is activated towards substitution, although the position is directed by the amine and ether groups. evitachem.com

The general approach to synthesizing related sulfonamides often involves the coupling of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com More recent strategies have explored the one-pot conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then reacted with amines to generate sulfonamides, highlighting the modularity of this synthetic approach. nih.govacs.org The presence of the stable diaryl ether bond provides a robust scaffold upon which these chemical modifications can be performed, allowing for the systematic development of new and elaborate molecules for various research applications. vulcanchem.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of 4-(4-Methanesulfonylphenoxy)aniline is primarily linked to its application in medicinal chemistry and materials science. Its synthesis and characterization have been documented in scientific literature, underscoring its importance in pharmaceutical research. evitachem.com

The structural motifs within the compound are found in molecules investigated for a range of biological activities. For instance, the diaryl sulfone structure, which is related to the sulfonyl-phenoxy moiety, is a key feature in compounds like Dapsone. evitachem.com Furthermore, pyrazole (B372694) derivatives containing a methanesulfonylphenyl group have been synthesized and evaluated as anti-inflammatory agents. nih.gov The broader class of aniline derivatives is crucial in the development of new pharmaceuticals. ontosight.ai Research into compounds containing similar structural elements, such as benzyloxy aniline derivatives, has pointed towards potential applications in developing multifunctional agents for neurodegenerative diseases. researchgate.net

The compound serves as a valuable building block for creating libraries of novel molecules. Researchers can modify its structure to explore structure-activity relationships, aiming to optimize properties for specific biological targets. Its potential has been noted in the context of developing glucokinase activators, which are of interest in metabolic disease research. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfonylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPRHFLWIYEAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methanesulfonylphenoxy Aniline

Established Reaction Pathways for Phenoxy-Aniline Linkage Formation

The crucial step in synthesizing the core structure of 4-(4-Methanesulfonylphenoxy)aniline is the formation of the diaryl ether bond. This is most commonly achieved through nucleophilic aromatic substitution or metal-catalyzed condensation reactions.

Nucleophilic aromatic substitution (SNAr) is a primary and efficient method for constructing the diaryl ether framework. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.comlibretexts.org For the synthesis of this specific compound, the reaction is facilitated by the presence of the strongly electron-withdrawing methanesulfonyl (–SO₂CH₃) group, which activates the aromatic ring towards nucleophilic attack. libretexts.org

Two main SNAr pathways can be envisioned:

Route A: The reaction of 4-aminophenol (B1666318) with an aryl halide bearing the methanesulfonyl group, such as 1-fluoro-4-(methylsulfonyl)benzene or 1-chloro-4-(methylsulfonyl)benzene. In this pathway, a base (e.g., potassium carbonate, cesium carbonate) is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile. This phenoxide then attacks the electron-poor carbon atom attached to the halogen on the other ring, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the final diaryl ether. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Route B: An alternative involves the reaction of 4-(methylsulfonyl)phenol (B50025) with a suitably activated p-haloaniline derivative. However, this route is generally less favored due to the potential for side reactions involving the aniline (B41778) amino group and the need to activate the aniline ring, which is inherently more electron-rich.

The reactivity of the leaving group on the activated ring is a critical factor, with fluoride (B91410) being the most effective leaving group for SNAr reactions, followed by chloride. acs.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensation or Ullmann-type reactions, provide an alternative pathway for forming the C-O ether bond. wikipedia.orgorganic-chemistry.org This method is particularly useful when the SNAr reaction is sluggish, for instance, when less reactive aryl halides (bromides or iodides) are used or when the aromatic ring is not sufficiently activated by electron-withdrawing groups. wikipedia.org

The typical Ullmann ether synthesis involves heating a phenol (B47542) with an aryl halide in the presence of a stoichiometric or catalytic amount of copper, often as copper(I) salts like CuI, and a base. wikipedia.orgnih.gov For the synthesis of 4-(4-Methanesulfonylphenoxy)aniline, this would involve the coupling of 4-aminophenol with 1-bromo-4-(methylsulfonyl)benzene. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. wikipedia.org

While traditional Ullmann reactions required high temperatures (often >200°C) and polar solvents like nitrobenzene (B124822) or DMF, modern modifications using ligands such as diamines or N,N-dimethylglycine can facilitate the reaction under milder conditions and with lower catalyst loadings. organic-chemistry.org

Strategies for Introducing the Methanesulfonyl Moiety

The methanesulfonyl group (–SO₂CH₃) is a key functional group in the target molecule. Its introduction can be achieved at different stages of the synthesis.

Use of a Pre-functionalized Building Block: This is the most direct and common strategy, integrating seamlessly with the SNAr or Ullmann condensation pathways described above. A commercially available or readily synthesized precursor, such as 1-fluoro-4-(methylsulfonyl)benzene or 1-bromo-4-(methylsulfonyl)benzene, is used as one of the primary reactants. This approach ensures that the sulfonyl group is correctly positioned from the outset.

Oxidation of a Sulfide (B99878) Precursor: An alternative strategy involves forming the corresponding diaryl sulfide first, followed by an oxidation step. For instance, 4-aminophenol could be coupled with 1-fluoro-4-(methylthio)benzene to form 4-(4-methylthiophenoxy)aniline. This sulfide intermediate can then be oxidized to the desired sulfone. This oxidation is a standard transformation in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This method provides a reliable way to form diaryl sulfones. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 4-(4-Methanesulfonylphenoxy)aniline, particularly in the key diaryl ether formation step. The following parameters are typically adjusted, with a focus on the SNAr pathway, which is often preferred for its operational simplicity and catalyst-free nature.

| Parameter | Influence on Reaction | Optimized Conditions |

| Leaving Group | The nature of the leaving group on the activated aryl ring significantly impacts the reaction rate. In SNAr, the rate generally follows the order F > Cl > Br > I, which is opposite to SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. acs.org | 1-Fluoro-4-(methylsulfonyl)benzene is the preferred substrate for achieving high yields and faster reaction rates. |

| Base | A base is required to deprotonate the phenol, generating the active phenoxide nucleophile. The strength and solubility of the base can affect the reaction kinetics. | Common bases include potassium carbonate (K₂CO₃) and the more soluble and often more effective cesium carbonate (Cs₂CO₃). umass.edu The choice may depend on cost and desired reaction time. |

| Solvent | Polar aprotic solvents are ideal as they solvate the metal cation of the base, leaving a "naked" and highly reactive phenoxide anion. They are also typically required to dissolve the reactants. | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent solvent choices that promote high reaction rates. umass.edu |

| Temperature | The reaction rate is temperature-dependent. While highly activated systems can react at or slightly above room temperature, moderate heating is often necessary to drive the reaction to completion in a reasonable timeframe. | Temperatures typically range from 80°C to 150°C. The optimal temperature is a balance between achieving a practical reaction rate and minimizing potential side reactions or decomposition. |

| Reactant Stoichiometry | Using a slight excess of one reactant can help drive the reaction to completion. Often, a small excess of the more accessible or less expensive reagent, such as 4-aminophenol, is used. | A molar ratio of 1:1 to 1:1.2 (aryl halide to phenol) is common. |

This interactive table summarizes key parameters for optimizing the synthesis of 4-(4-Methanesulfonylphenoxy)aniline.

Purification and Isolation Techniques for the Target Compound

Following the completion of the synthesis, a systematic workup and purification procedure is essential to isolate 4-(4-Methanesulfonylphenoxy)aniline in high purity.

Reaction Quenching and Initial Isolation: The reaction is typically cooled to room temperature and then poured into a large volume of water. This procedure serves to precipitate the crude organic product while dissolving inorganic salts (e.g., potassium fluoride, potassium carbonate) and polar solvents like DMSO or DMF. The crude solid can then be collected by filtration.

Extraction: If the product does not fully precipitate or if it remains oily, an extractive workup is performed. The aqueous mixture is extracted with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers contain the desired product, while the aqueous layer retains the inorganic byproducts. The organic phase is then washed with water and brine to remove residual impurities before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. umass.edu

Recrystallization: This is the most common method for purifying the crude solid product. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. Suitable solvents for an aniline derivative like this often include ethanol, isopropanol, or mixtures with water. chegg.com

Column Chromatography: For achieving very high purity or for separating the target compound from structurally similar impurities, flash column chromatography is an effective technique. mdpi.com A solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components based on their differing polarities.

Acid-Base Extraction: Given the presence of a basic aniline group, a selective acid-base extraction can be employed. The crude product mixture can be dissolved in a non-polar organic solvent and washed with a dilute aqueous acid (e.g., HCl). The basic 4-(4-Methanesulfonylphenoxy)aniline will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer can then be isolated, and the pH raised with a base to precipitate the purified aniline product. nih.gov

Chemical Reactivity and Transformation of 4 4 Methanesulfonylphenoxy Aniline

Reactivity of the Aniline (B41778) Functional Group

The aniline portion of the molecule, characterized by the primary amine group (-NH₂) attached to a benzene (B151609) ring, is a primary site of chemical reactivity. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of the aromatic ring and the amine group itself.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution reactions. libretexts.orgbyjus.com This is due to the electron-donating nature of the -NH₂ group, which increases the electron density at the ortho and para positions of the aniline ring through resonance. byjus.com Consequently, electrophiles preferentially attack these positions.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. libretexts.org For instance, direct nitration of aniline with strong acids can lead to the formation of a significant amount of the meta-isomer because the acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group. byjus.comlibretexts.org To control the reactivity and achieve selective substitution at the para position, the amino group is often protected by acetylation to form an acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. libretexts.org

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Reaction with bromine water typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com

Nitration: As mentioned, direct nitration can be problematic. A more controlled approach involves the protection of the amine group. byjus.com

Sulfonation: Reaction with sulfuric acid yields sulfanilic acid. byjus.com

Friedel-Crafts Reactions: These reactions are generally not successful with aniline because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. libretexts.org

Amine-Based Derivatization Reactions

The primary amine group of 4-(4-methanesulfonylphenoxy)aniline is nucleophilic and can readily undergo various derivatization reactions. These reactions are crucial for synthesizing a wide range of derivatives with potential applications in medicinal chemistry and materials science.

One common derivatization is the reaction with acyl chlorides or anhydrides to form amides. evitachem.com For example, the reaction with acetyl chloride would yield N-(4-(4-methanesulfonylphenoxy)phenyl)acetamide. This type of reaction is often used to protect the amine group during other synthetic transformations. libretexts.org

Furthermore, the amine group can be derivatized to enhance its properties for analytical purposes. For instance, derivatization with reagents like N-(4-aminophenyl)piperidine can improve the detection of molecules in techniques like supercritical fluid chromatography-mass spectrometry. nih.gov Multi-functional derivatization strategies have also been developed to tag amine, hydroxyl, and carboxylate groups simultaneously for metabolomic studies, significantly improving sensitivity and detection limits. nih.gov

Reactions Involving the Phenoxy Linkage

The ether linkage in 4-(4-methanesulfonylphenoxy)aniline connects the two aromatic rings. While generally stable, this diaryl ether bond can be cleaved under harsh reaction conditions. The specific conditions required for cleavage would depend on the nature of the substituents on the aromatic rings. Information on specific reactions involving the cleavage of the phenoxy linkage in this particular molecule is limited in the provided search results. However, general methods for cleaving diaryl ethers, such as treatment with strong acids like hydrobromic acid or hydroiodic acid, or using reducing agents, could potentially be applied.

Chemical Behavior of the Sulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a key feature of the molecule, influencing its electronic properties and reactivity. The sulfur atom in the sulfonyl group is in its highest oxidation state (+6).

Oxidation Reactions Leading to Sulfone Derivatives

The term "oxidation reactions leading to sulfone derivatives" in the context of a molecule that already contains a sulfone (methanesulfonyl) group is a slight misnomer. The sulfonyl group itself is generally resistant to further oxidation under typical conditions. However, the term might refer to the synthesis of the parent compound, which often involves the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167). For instance, a common synthetic route to aryl sulfones is the oxidation of the corresponding aryl sulfide.

The synthesis of 4-(methylsulfonyl)aniline (B1202210) derivatives has been reported, often starting from materials where the sulfonyl group is already present or is formed early in the synthetic sequence. researchgate.netresearchgate.net For example, 4-(methylsulfonyl)aniline can be synthesized from 1-methanesulfonyl-4-nitro-benzene via reduction of the nitro group.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of 4-(4-methanesulfonylphenoxy)aniline is influenced by environmental factors such as pH and the presence of other chemical species. While generally stable under standard laboratory conditions, it may degrade under extreme pH or temperature. evitachem.com

The aniline moiety is susceptible to degradation. For example, some bacterial strains can utilize aniline as a sole source of carbon, nitrogen, and energy, degrading it through enzymatic pathways. nih.govnih.gov The degradation can proceed via hydroxylation to form catechols, followed by ring cleavage. nih.gov Anaerobic degradation of aniline by some bacteria involves carboxylation to 4-aminobenzoate. osti.gov The degradation of substituted anilines can also be influenced by the nature and position of the substituents.

The degradation of aniline in aqueous solutions can also be achieved through advanced oxidation processes, such as using persulfate activated by catalysts, which generates powerful oxidizing radicals like sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals. researchgate.net The degradation of a structurally similar compound, 4-morpholinoaniline, in acidic aqueous solutions was found to proceed via nucleophilic aromatic substitution of the amino group by water to form 4-morpholinophenol, which then further degraded. ku.edu At higher pH, dimerization products were observed. ku.edu

Derivatives of 4 4 Methanesulfonylphenoxy Aniline: Design and Synthesis

Structural Modifications at the Aniline (B41778), Phenoxy, and Methanesulfonyl Moieties

The design of derivatives based on the 4-(4-methanesulfonylphenoxy)aniline core involves targeted structural changes to fine-tune the molecule's physicochemical properties. These modifications can be systematically applied to the aniline, phenoxy, or methanesulfonyl parts of the molecule.

The aniline moiety is a primary site for derivatization. The reactivity of the primary amine allows for a wide range of transformations. For instance, the amine can be acylated to form amides or undergo reductive amination. The aromatic ring of the aniline can also be substituted, although the activating, ortho-, para-directing nature of the amino group must be considered. In the synthesis of related compounds, anilines have been functionalized with various substituents to explore structure-activity relationships. nih.gov

Modifications to the phenoxy group are typically introduced by utilizing a substituted phenol (B47542) during the initial synthesis of the diaryl ether core. By starting with different 4-substituted phenols, a variety of derivatives can be generated where the substituent pattern on the phenoxy ring is altered.

The methanesulfonyl moiety also offers opportunities for modification. The methyl group can be replaced with other alkyl or aryl groups to modulate properties like lipophilicity. Furthermore, the sulfone itself can be varied; for example, using a synthetic route that proceeds through a sulfide (B99878) or sulfoxide (B87167) intermediate allows for the isolation of analogues with different oxidation states at the sulfur atom.

Table 1: Examples of Potential Structural Modifications on the 4-(4-Methanesulfonylphenoxy)aniline Scaffold

| Moiety | Modification Type | Example Functional Group | Rationale |

|---|---|---|---|

| Aniline (NH₂) | N-Alkylation / N-Acylation | -NHCH₃, -NHCOCH₃ | Alter basicity, nucleophilicity, and hydrogen bonding capacity. |

| Aniline Ring | Ring Substitution | -Cl, -F, -OCH₃ at C2 or C3 | Modify electronic properties and steric profile. |

| Phenoxy Ring | Ring Substitution | -Cl, -CH₃ at C2' or C3' | Introduce steric bulk or electronic changes. |

| Methanesulfonyl | Alkyl Group Variation | -SO₂CH₂CH₃, -SO₂-Phenyl | Modulate lipophilicity and steric interactions. |

| Methanesulfonyl | Oxidation State Change | -S-CH₃ (Sulfide), -SO-CH₃ (Sulfoxide) | Alter electronic effects and metabolic stability. |

Synthesis of Complex Molecules Utilizing 4-(4-Methanesulfonylphenoxy)aniline as a Scaffold

The inherent functionality of 4-(4-methanesulfonylphenoxy)aniline makes it an excellent starting point or intermediate for constructing more elaborate molecular architectures.

The primary amine of the aniline moiety is a versatile handle for building heterocyclic rings. A common strategy is the condensation of the aniline with 1,3- or 1,4-dicarbonyl compounds. For example, the Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, can be used to generate substituted pyrroles. researchgate.net Another approach involves forming a Schiff base by reacting the aniline with an aldehyde. researchgate.net These Schiff bases are key intermediates that can undergo subsequent cyclization reactions to yield a variety of heterocyclic systems. Three-component reactions have also been developed to synthesize meta-hetarylanilines from 1,3-diketones, demonstrating a pathway to complex aniline derivatives. beilstein-journals.org

The core structure can be expanded through various coupling reactions to create larger, conjugated systems. The aniline nitrogen can participate directly in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to couple with aryl halides. Alternatively, the aromatic rings of the scaffold can first be functionalized, for example, by halogenation, to prepare them for C-C bond-forming reactions like the Suzuki or Heck couplings. Amide coupling is another route, where the aniline reacts with an activated carboxylic acid, such as an acyl chloride, to form an amide linkage, which can be an intermediate for further cyclizations. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. proquest.com The 4-(4-methanesulfonylphenoxy)aniline scaffold is an ideal candidate for MCRs, where it can serve as the amine component. In reactions like the Ugi four-component reaction (U-4CR), the aniline, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide are combined to rapidly generate a diverse library of α-acetamido carboxamide derivatives. nih.govmdpi.com This approach allows for significant structural diversification from a common core, making it a powerful tool in discovery chemistry. nih.gov

Table 2: Hypothetical Ugi Four-Component Reaction (U-4CR) for Scaffold Diversification

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Amine | 4-(4-Methanesulfonylphenoxy)aniline | Forms an imine with the carbonyl component. |

| Carbonyl | Isobutyraldehyde | Provides the α-carbon of the final product. |

| Carboxylic Acid | Acetic Acid | Participates in the rearrangement step. |

| Isocyanide | tert-Butyl isocyanide | Adds to the nitrilium ion intermediate. |

Structure-Chemical Reactivity Relationship Studies in Derivative Series

Structure-chemical reactivity relationship studies are essential for understanding how molecular modifications influence a compound's behavior. For derivatives of 4-(4-methanesulfonylphenoxy)aniline, these studies correlate specific structural features with changes in chemical reactivity and properties.

Modifications to the aniline's amino group, such as converting it to an amide, significantly reduce its basicity and nucleophilicity. The electronic nature of substituents on the aromatic rings directly impacts the pKa of the aniline and the susceptibility of the rings to further electrophilic or nucleophilic attack. For example, introducing electron-withdrawing groups would decrease the electron density of the aromatic system.

Computational Chemistry and Theoretical Investigations of 4 4 Methanesulfonylphenoxy Aniline

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are fundamental to its chemical and biological properties. Computational methods are indispensable for elucidating the stable conformations and geometric parameters of 4-(4-Methanesulfonylphenoxy)aniline.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of a compound. scispace.com These calculations solve the electronic structure of the molecule to find the lowest energy arrangement of its atoms. For 4-(4-Methanesulfonylphenoxy)aniline, DFT methods like B3LYP with a basis set such as 6-311G(d,p) would be used to compute key structural parameters. researchgate.netthaiscience.info

Table 1: Predicted Geometric Parameters of 4-(4-Methanesulfonylphenoxy)aniline from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S (in SO₂) | ~1.77 Å |

| S=O (in SO₂) | ~1.45 Å | |

| C-O (ether) | ~1.37 Å | |

| C-N (aniline) | ~1.40 Å | |

| Bond Angles | O=S=O | ~119° |

| C-S-C | ~104° | |

| C-O-C | ~118° | |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | Variable (Conformation-dependent) |

Due to the presence of single bonds, specifically the C-O-C ether linkage and the C-S bond of the sulfonyl group, 4-(4-Methanesulfonylphenoxy)aniline can adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding potential energies. semanticscholar.orgnih.gov

Electronic Properties and Reactivity Predictions

Theoretical calculations can illuminate the electronic nature of a molecule, providing predictive insights into its stability, reactivity, and the sites most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.gov For aromatic compounds like 4-(4-Methanesulfonylphenoxy)aniline, the HOMO is typically distributed over the electron-rich aniline (B41778) ring, while the LUMO may be localized on the electron-withdrawing methanesulfonyl-substituted ring. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. thaiscience.inforesearchgate.net

Table 2: Representative Electronic Properties from FMO Analysis

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.3 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. This map is invaluable for predicting how a molecule will interact with other chemical species. nih.govresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. For 4-(4-Methanesulfonylphenoxy)aniline, the MEP map is expected to show:

Negative Potential (Red/Yellow) : Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, indicating these are the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue) : Located around the hydrogen atoms of the amine group and potentially the methyl group, highlighting them as sites for nucleophilic interaction. researchgate.netresearchgate.net

In Silico Exploration of Chemical Interactions and Molecular Recognition

In silico techniques, particularly molecular docking, are essential for exploring how a small molecule like 4-(4-Methanesulfonylphenoxy)aniline might interact with a biological target, such as a protein or enzyme. jbcpm.com These methods simulate the binding process, predicting the preferred orientation of the ligand within the receptor's active or allosteric site and estimating the strength of the interaction. jusst.orgijcce.ac.irnih.gov

It is known that 4-(4-Methanesulfonylphenoxy)aniline can function as a glucokinase activator. nih.gov Glucokinase is a crucial enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Molecular docking simulations can be used to model the binding of this compound to an allosteric site on the glucokinase enzyme.

The simulation would involve placing the 3D structure of 4-(4-Methanesulfonylphenoxy)aniline into the known crystal structure of glucokinase. The program then samples numerous positions and orientations, scoring them based on a force field that calculates the binding energy. dergipark.org.tr The results can reveal key molecular recognition events, such as:

Hydrogen Bonds : The amine group (donor) and the sulfonyl oxygens (acceptors) are likely to form hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions : The two phenyl rings can engage in hydrophobic or π-π stacking interactions with nonpolar residues.

These simulations provide a structural hypothesis for the compound's mechanism of action, identifying the specific interactions that stabilize the ligand-protein complex and lead to enzyme activation.

Table 3: Potential Interactions of 4-(4-Methanesulfonylphenoxy)aniline with a Target Protein (Hypothetical Docking Results)

| Type of Interaction | Molecular Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amine (-NH₂) | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | Sulfonyl (-SO₂) | Arg, Lys, Ser, Thr |

| Hydrophobic/π-π Stacking | Phenyl Rings | Phe, Tyr, Trp, Leu, Val |

Ligand-Based and Structure-Based Approaches for Binding Affinity Prediction

Predicting the binding affinity between a small molecule, or ligand, and a protein target is a cornerstone of computational drug discovery. Two primary strategies are employed: ligand-based and structure-based approaches.

Ligand-based methods are utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity towards the target is available. These methods build a model based on the physicochemical properties of these known active ligands to predict the activity of new compounds.

Structure-based approaches , conversely, require the 3D structure of the target protein. A key technique in this category is molecular docking, which predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov The quality of this "pose" is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value in kcal/mol. e3s-conferences.org

For 4-(4-Methanesulfonylphenoxy)aniline, there is an indication that it acts as a glucokinase activator. evitachem.com Data from molecular docking studies have been mentioned as providing insights into its binding affinities and interaction patterns with the glucokinase enzyme. evitachem.com However, specific binding energy values and detailed interaction data from these computational studies are not extensively detailed in publicly accessible scientific literature.

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is instrumental in the early stages of drug discovery for identifying novel chemical scaffolds. VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

Structure-Based Virtual Screening (SBVS) relies on the 3D structure of the target. Molecular docking is the most common SBVS method, where compounds from a database are systematically fitted into the binding site of the target protein. plos.org The compounds are then ranked based on their predicted binding affinity, allowing for the selection of promising candidates for further experimental testing. plos.org

Ligand-Based Virtual Screening (LBVS) is employed when the target structure is not known. It uses the principle of "similar properties, similar activity," where a known active molecule is used as a template to find other compounds in a database with similar features. nih.gov

Computational Studies of Adsorption and Intermolecular Forces

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the adsorption of molecules onto surfaces and the nature of intermolecular forces. nih.govresearchgate.net These studies can predict how a molecule like 4-(4-Methanesulfonylphenoxy)aniline might interact with other molecules or with materials, which is crucial for applications in materials science and understanding its behavior in various environments.

DFT calculations can determine the optimal geometry of molecules and calculate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org The energy gap between HOMO and LUMO provides insights into the molecule's reactivity. frontiersin.org Furthermore, these methods can model the interactions between molecules, such as hydrogen bonding and van der Waals forces, which govern their physical properties and how they aggregate. researchgate.net

While extensive research exists on the computational study of the adsorption of the parent molecule, aniline, on various surfaces, and on the intermolecular interactions in liquid aniline, specific computational studies detailing the adsorption properties and a deep analysis of the intermolecular forces of 4-(4-Methanesulfonylphenoxy)aniline are not widely reported. researchgate.netmdpi.com Theoretical calculations on related fragments, such as the p-(methylsulfonyl)phenoxy radical, have been performed using DFT to understand substituent effects on bond dissociation energies, which can be related to the molecule's reactivity. acs.org

Predicted Physicochemical Properties

Computational tools can also predict various physicochemical properties. For 4-(4-Methanesulfonylphenoxy)aniline, some predicted values are available in public databases.

| Property | Predicted Value | Source |

| Molecular Formula | C13H13NO3S | uni.lu |

| Molecular Weight | 263.31 g/mol | evitachem.com |

| XlogP | 1.4 | uni.lu |

| Monoisotopic Mass | 263.0616 Da | uni.lu |

These predicted values provide a basic profile of the molecule's characteristics.

Applications in Materials Science and Polymer Chemistry

Development of Functional Materials Based on 4-(4-Methanesulfonylphenoxy)aniline

Anti-Corrosion Coatings and Composites

The incorporation of 4-(4-Methanesulfonylphenoxy)aniline into polymeric structures is a promising strategy for the development of advanced anti-corrosion coatings and composites. While direct studies on coatings formulated specifically with polymers of 4-(4-Methanesulfonylphenoxy)aniline are not extensively documented in public literature, the inherent properties of the methanesulfonyl group and the aromatic aniline (B41778) structure suggest significant potential in this area.

Polymers containing sulfone groups, such as poly(ether sulfone)s, are known for their exceptional thermal stability, chemical resistance, and mechanical toughness. tuntunplastic.comsyensqo.com These characteristics are critical for creating durable anti-corrosion barriers. The sulfone group (—SO2—) is a strong, polar moiety that can enhance the adhesion of a polymer coating to a metal substrate, a crucial factor in preventing under-film corrosion. Furthermore, the rigid aromatic backbone that would be formed by polymerizing 4-(4-Methanesulfonylphenoxy)aniline would contribute to a dense coating with low permeability to corrosive agents like water, oxygen, and salts.

In composite materials, polymers derived from 4-(4-Methanesulfonylphenoxy)aniline could serve as a high-performance matrix. The thermal stability imparted by the sulfone group would allow the composite to be used in high-temperature environments where corrosion is often accelerated. electronicsandbooks.comtandfonline.com The good solubility often associated with ether and sulfone-containing polyamides and polyimides could facilitate the processing and application of these coatings onto complex-shaped components. tandfonline.com

The aniline functional group also presents opportunities for creating electroactive polymer coatings. Polyaniline and its derivatives are known to provide corrosion protection by forming a passive oxide layer on the metal surface. urfu.ru While the primary amine of 4-(4-Methanesulfonylphenoxy)aniline would be consumed during polymerization into polyamides or polyimides, the potential for creating copolymers with other aniline derivatives could yield materials that combine the barrier properties of sulfone-containing polymers with the active corrosion inhibition of polyaniline.

Structure-Property Relationships in Derived Polymeric Materials

The chemical structure of 4-(4-Methanesulfonylphenoxy)aniline allows for its use as a monomer in the synthesis of high-performance polymers, primarily polyamides and polyimides. The resulting polymeric materials' properties are directly influenced by the incorporation of the methanesulfonylphenoxy aniline moiety.

Mechanical Properties: Polymers derived from monomers like 4-(4-Methanesulfonylphenoxy)aniline are expected to exhibit good mechanical properties. Aromatic polyamides and polyimides are known for their high strength and modulus. aidic.itmakeitfrom.com The introduction of flexible ether linkages (—O—) in the backbone, as is present in 4-(4-Methanesulfonylphenoxy)aniline, can improve the processability and toughness of the resulting polymers without significantly compromising their thermal stability. tandfonline.com This balance of rigidity from the sulfone and aromatic groups and flexibility from the ether linkage is a common strategy in designing high-performance polymers. Films produced from such polymers are often strong and flexible. tandfonline.com

Solubility and Processability: A significant challenge with high-performance aromatic polymers is their often poor solubility, which complicates their processing. electronicsandbooks.com The incorporation of ether and sulfone groups, as found in 4-(4-Methanesulfonylphenoxy)aniline, tends to improve solubility in organic solvents. electronicsandbooks.comtandfonline.com The disruption of chain packing and the specific interactions with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) render these polymers more soluble. electronicsandbooks.comtandfonline.com This enhanced solubility is advantageous for creating films and coatings via solution casting techniques. tandfonline.com

The following table summarizes the expected influence of the structural features of 4-(4-Methanesulfonylphenoxy)aniline on the properties of derived polymers, based on data from analogous polymer systems.

| Structural Feature | Influence on Polymer Properties | Representative Data from Analogous Systems |

| Aromatic Backbone | High thermal stability, mechanical strength, and rigidity. | Contributes to high Tg and decomposition temperatures. |

| Sulfonyl Group (—SO2—) | Increases glass transition temperature (Tg), enhances thermal stability, and can improve adhesion. | Tg values for poly(ether sulfone amide)s range from 190-218°C. tandfonline.com 10% weight loss temperatures can be above 440°C. researchgate.net |

| Ether Linkage (—O—) | Imparts flexibility to the polymer chain, improving solubility and processability. | Polyamides with ether linkages show good solubility in polar aprotic solvents like NMP and DMAc. tandfonline.com |

| Amide/Imide Linkage | Strong intermolecular hydrogen bonding (in polyamides), high thermal stability, and good mechanical properties. | Aromatic polyamides and polyimides are known as high-performance polymers. Current time information in Bangalore, IN.vt.edu |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of 4-(4-Methanesulfonylphenoxy)aniline. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. While specific spectral data for 4-(4-Methanesulfonylphenoxy)aniline is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its distinct chemical structure, which features two para-substituted benzene (B151609) rings linked by an ether oxygen.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings and the methyl protons of the sulfonyl group. The aromatic region would display two distinct AA'BB' spin systems, typical of para-substituted benzene rings. The protons on the aniline (B41778) ring are influenced by the electron-donating amino group (-NH₂), while protons on the other ring are affected by the electron-withdrawing methanesulfonyl group (-SO₂CH₃). A broad singlet for the amine protons (-NH₂) would also be anticipated.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, providing further confirmation of the substitution pattern. A key signal would be the upfield peak corresponding to the methyl carbon of the sulfonyl group.

Predicted NMR Data for 4-(4-Methanesulfonylphenoxy)aniline

| Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |

|---|---|---|

| ¹H | ~ 3.0 - 3.2 | Singlet, 3H (methyl protons of -SO₂CH₃) |

| ¹H | ~ 3.8 - 4.2 | Broad singlet, 2H (amine protons of -NH₂) |

| ¹H | ~ 6.7 - 6.9 | AA'BB' doublet, 2H (aromatic protons ortho to -NH₂) |

| ¹H | ~ 6.9 - 7.1 | AA'BB' doublet, 2H (aromatic protons meta to -NH₂) |

| ¹H | ~ 7.1 - 7.3 | AA'BB' doublet, 2H (aromatic protons ortho to -O-) |

| ¹H | ~ 7.8 - 8.0 | AA'BB' doublet, 2H (aromatic protons ortho to -SO₂CH₃) |

| ¹³C | ~ 44 - 46 | Methyl carbon (-SO₂CH₃) |

| ¹³C | ~ 115 - 135 | Aromatic carbons |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-Methanesulfonylphenoxy)aniline would exhibit characteristic absorption bands corresponding to its primary amine, sulfonyl, and diaryl ether functionalities.

Key expected vibrational frequencies include the symmetric and asymmetric N-H stretching of the primary amine, the strong asymmetric and symmetric S=O stretching of the sulfonyl group, and the C-O-C stretching of the ether linkage. The presence of aromatic rings would be confirmed by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for 4-(4-Methanesulfonylphenoxy)aniline

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (typically two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 |

| Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1230 - 1270 |

| Aromatic (C=C) | In-plane Bending | 1500 - 1600 |

Note: Ranges are based on standard IR correlation charts. The spectrum of the base molecule aniline shows characteristic N-H stretches around 3350 and 3430 cm⁻¹ nist.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The UV-Vis spectrum of 4-(4-Methanesulfonylphenoxy)aniline is expected to show strong absorptions corresponding to π → π* transitions within its two phenyl rings.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating 4-(4-Methanesulfonylphenoxy)aniline from impurities or other components in a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of aniline derivatives.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 4-(4-Methanesulfonylphenoxy)aniline.

Methodology: A common approach for aniline derivatives is reversed-phase HPLC. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 4-(4-Methanesulfonylphenoxy)aniline, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. Isocratic or gradient elution can be employed to achieve optimal separation. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. For example, a method for analyzing aniline homologs used a C18 column with a methanol/water mobile phase and UV detection at 254 nm nist.gov.

Typical HPLC Parameters for Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While aniline and its derivatives can be analyzed by GC, their polarity and potential for thermal degradation can present challenges.

Methodology: The analysis of anilines often requires specific GC conditions. EPA Method 8131, for example, outlines the determination of aniline and its derivatives using a capillary GC system equipped with a nitrogen-phosphorus detector (NPD), which is highly selective for nitrogen-containing compounds and minimizes interferences. researchgate.net Due to the polarity of the amine group, peak tailing can be an issue, which may be mitigated by using specialized columns or by derivatizing the amine group to make it less polar and more volatile. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for structural confirmation.

Table of Compounds

| Compound Name |

|---|

| 4-(4-Methanesulfonylphenoxy)aniline |

| Acetonitrile |

| Aniline |

| Benzene |

| Methanol |

| 4-phenylazoaniline |

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation and sensitive detection of 4-(4-Methanesulfonylphenoxy)aniline. When coupled with chromatographic separation techniques, its power is significantly enhanced, allowing for the analysis of complex mixtures and the quantification of the analyte at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing aromatic amines like 4-(4-Methanesulfonylphenoxy)aniline. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS application for aromatic amines, chromatographic separation is achieved on a column such as a biphenyl (B1667301) or C18 stationary phase. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, sometimes with additives to improve peak shape and ionization efficiency. waters.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of 4-(4-Methanesulfonylphenoxy)aniline (C₁₃H₁₃NO₃S, molecular weight 263.31 g/mol ) would have a mass-to-charge ratio (m/z) of approximately 264.3. biosynth.comvulcanchem.com In tandem MS, this precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, enabling detection at parts-per-billion (ppb) levels. nih.govwaters.com Methods for related aromatic amines have shown excellent linearity over concentration ranges from 0.1 to 50 ng/mL. nih.gov

Table 1: Typical LC-MS/MS Parameters for Analysis of Primary Aromatic Amines

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | Ultra High-Performance Liquid Chromatography (UPLC/UHPLC) | waters.com |

| Column | Biphenyl or C18 stationary phase (e.g., 100 mm x 2.1 mm, 5 µm) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Detection Limits | Sub-ppb to low ng/mL range (e.g., 0.025-0.20 ng/mL) | nih.govwaters.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds, including aniline and its derivatives. epa.gov For a compound like 4-(4-Methanesulfonylphenoxy)aniline, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. However, simpler aniline derivatives are often analyzed directly. mdpi.com

The analytical process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column (e.g., SE-54 fused silica). epa.gov Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI fragmentation produces a unique mass spectrum that acts as a chemical "fingerprint," allowing for confident identification by comparison to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity. For aniline, characteristic ions at m/z 93 (molecular ion), 66, and 65 are often monitored. mdpi.com

Table 2: GC-MS Data for Aniline Characterization

| Analyte | Technique | Characteristic Ions (m/z) | Source |

|---|---|---|---|

| Aniline | GC-MS (EI) | 93 (Quantitative), 66 (Qualifier), 65 (Qualifier) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula, providing a very high degree of confidence in its identification. HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

When coupled with liquid chromatography (LC-HRMS), this technique is a powerful tool for identifying unknown metabolites, degradation products, or impurities of 4-(4-Methanesulfonylphenoxy)aniline. nih.gov For example, in the analysis of anatoxins, LC-HRMS confirmed identities with mass errors of less than -1.11 ppm. nih.gov Similarly, the structure of 4-aminophenol (B1666318), a compound with a related aniline substructure, has been confirmed using HRMS. researchgate.net This capability is essential for comprehensive characterization and for metabolic or stability studies where unexpected products may be formed.

Purity Assessment and Contaminant Detection Methodologies

The purity of 4-(4-Methanesulfonylphenoxy)aniline is critical for its intended applications, and its assessment relies on the separation and detection of potential impurities. evitachem.com Chromatographic methods, especially HPLC and GC, coupled with sensitive detectors like MS, are the primary tools for this purpose.

Purity is often determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in a chromatogram. However, this requires that all impurities are responsive to the detector. Mass spectrometry is advantageous as it can detect a wide range of chemical structures.

Contaminant detection focuses on identifying and quantifying specific, known impurities that may be present from the synthesis process or degradation. These can include starting materials, reagents, or by-products. For instance, methods developed for other aniline-containing products target genotoxic impurities like p-anisidine (B42471) and other aniline derivatives. ajrconline.org LC-MS/MS and GC-MS methods are developed to be highly sensitive for these target contaminants, with limits of detection often in the low ng/mL or even pg/mL range. nih.govajrconline.org Studies have demonstrated that such methods can achieve excellent recovery (e.g., 85-100%) and precision for target impurities. ajrconline.org

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the design-make-test-analyze cycle. researchgate.net

For 4-(4-methanesulfonylphenoxy)aniline, AI and ML can be instrumental in several key areas. ML models, particularly deep learning architectures like graph neural networks and transformers, can be trained on large chemical databases to predict the physicochemical and biological properties of new, unsynthesized derivatives. nih.govnih.gov By inputting the SMILES (Simplified Molecular-Input Line-Entry System) representation of a molecule, these models can estimate properties such as solubility, lipophilicity, and potential bioactivity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This in-silico screening significantly reduces the time and cost associated with experimental work. dtu.dk

Furthermore, generative AI models can be employed for de novo drug design, creating novel molecular structures based on the 4-(4-methanesulfonylphenoxy)aniline scaffold with optimized properties for a specific biological target. These models learn the underlying rules of chemical space and can generate molecules with high predicted affinity and selectivity.

In the realm of synthesis, ML algorithms are being developed to predict the outcomes of chemical reactions, including reaction yields and the optimal conditions. nih.gov This can aid in designing more efficient synthetic routes to 4-(4-methanesulfonylphenoxy)aniline and its analogs. By analyzing existing reaction data, these models can suggest catalysts, solvents, and temperatures that are most likely to result in a successful and high-yielding synthesis, moving towards a more predictive and less trial-and-error-based approach to chemical synthesis. google.com The development of a "One Chemistry" model, integrating various data modalities, could further enhance the design of robust and efficient synthetic pathways. mdpi.com

Table 1: Applications of AI/ML in the Study of 4-(4-Methanesulfonylphenoxy)aniline

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Use of deep learning models (e.g., GNNs, LSTMs) to predict physicochemical properties (solubility, logP) and biological activities of novel derivatives. nih.govnih.gov | Prioritization of synthetic targets, reducing experimental costs and time. |

| De Novo Design | Generative models create new molecules based on the core scaffold with desired properties for specific biological targets. | Rapid exploration of chemical space for new drug candidates. |

| Reaction Prediction | Algorithms predict reaction outcomes, yields, and optimal conditions for synthesizing the compound and its analogs. nih.gov | More efficient and reliable synthesis planning. |

| Data Analysis | Mining scientific literature and datasets to uncover new relationships between structure, properties, and applications. | Identification of new research directions and potential applications. |

Exploration of Novel Chemical Transformations and Catalytic Processes

The synthesis of diaryl ethers and sulfones, the core structural motifs of 4-(4-methanesulfonylphenoxy)aniline, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions. nih.gov Modern organic synthesis is continuously evolving, with a focus on developing more efficient, selective, and milder catalytic processes.

Future research will likely focus on applying advanced cross-coupling reactions to the synthesis of 4-(4-methanesulfonylphenoxy)aniline. The use of palladium and copper nano-catalysts, for instance, has shown great promise in facilitating C-O cross-coupling reactions under milder conditions and often without the need for expensive ligands. nih.govnih.gov These catalysts, with their high surface-area-to-volume ratio, can significantly improve reaction rates and yields. nih.gov Methodologies using catalysts like copper(I) iodide with additives such as N,N-dimethylglycine or in combination with iron(III) acetylacetonate (B107027) have been shown to be effective for diaryl ether synthesis. organic-chemistry.orgjsynthchem.comjsynthchem.com

The development of catalyst-free methods is another emerging trend. For example, microwave-assisted SNAr reactions between phenols and electron-deficient aryl halides in solvents like DMSO can produce diaryl ethers rapidly and in high yields. organic-chemistry.org Additionally, novel strategies such as the formal insertion of an oxygen atom between Suzuki-Miyaura coupling partners present an alternative disconnection approach for diaryl ether synthesis. acs.org For the sulfone moiety, innovative approaches are being explored that utilize molecular oxygen with functional catalysts, which could offer a more sustainable and efficient alternative to traditional oxidation methods. bioengineer.orgnih.gov

The application of these novel transformations could lead to more economical and scalable production of 4-(4-methanesulfonylphenoxy)aniline and also enable the synthesis of a wider range of derivatives with diverse substitution patterns that are not accessible through traditional methods. nih.gov

Advanced Materials Development with Tailored Properties

The distinct structural features of 4-(4-methanesulfonylphenoxy)aniline—a rigid diaryl ether backbone, a polar sulfonyl group, and a reactive aniline (B41778) moiety—make it an attractive building block for the development of advanced materials. The combination of these groups is found in high-performance polymers known for their excellent thermal stability and mechanical properties.

Future research could explore the use of 4-(4-methanesulfonylphenoxy)aniline as a monomer in the synthesis of novel poly(arylene ether sulfone)s (PAES). Polymers in this class are known for their high-temperature resistance and chemical stability. By incorporating the aniline group, it becomes possible to create polymers that can be further functionalized or cross-linked, leading to materials with tailored properties. For example, sulfonation of the polymer backbone could yield proton-conducting membranes for applications in fuel cells. mdpi.comresearchgate.net

The aniline group also opens up possibilities for creating conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity. mdpi.comekb.eg By integrating the 4-(4-methanesulfonylphenoxy)aniline unit into a polymer chain, it may be possible to develop materials that combine the processability and thermal stability of PAES with the electronic properties of conducting polymers. The sulfonyl group can influence the polymer's solubility and morphology, while the diaryl ether linkage provides a degree of flexibility. imaging.org

Furthermore, the compound could be used to create thermo-sensitive polymers. Polymers containing sulfonate groups have been shown to undergo thermal decomposition to form sulfonic acids, leading to significant changes in solubility. imaging.org This affinity-switching behavior is valuable for applications in imaging and microlithography. The structural components of 4-(4-methanesulfonylphenoxy)aniline make it a candidate for designing new polymers with controlled thermal and solubility responses.

Table 2: Potential Applications in Advanced Materials

| Material Type | Potential Role of 4-(4-Methanesulfonylphenoxy)aniline | Desired Properties |

|---|---|---|

| High-Performance Polymers (e.g., PAES) | Monomer for polymerization | High thermal stability, chemical resistance, mechanical strength mdpi.comresearchgate.net |

| Proton-Exchange Membranes | Base polymer for subsequent sulfonation | High proton conductivity, durability researchgate.net |

| Conducting Polymers | Functional monomer to impart processability and stability | Electrical conductivity, solubility, thermal stability mdpi.comekb.eg |

| Thermo-sensitive Materials | Building block for polymers with switchable affinity | Controlled thermal decomposition, solubility changes imaging.org |

Theoretical Prediction and Validation of Molecular Interactions

Computational chemistry provides powerful tools for understanding molecules at an atomic level. Methods like Density Functional Theory (DFT) are increasingly used to predict and validate the molecular interactions that govern a compound's properties and behavior. nih.govtandfonline.com

For 4-(4-methanesulfonylphenoxy)aniline, theoretical studies can offer profound insights. DFT calculations can be used to determine the molecule's optimal three-dimensional structure, electron distribution, and vibrational frequencies. researchgate.net Such studies on aniline derivatives have provided detailed information on how substituents affect the electronic structure and reactivity of the molecule. researchgate.netnih.govtandfonline.comnih.gov

A key area of future research will be the use of computational methods to predict how 4-(4-methanesulfonylphenoxy)aniline interacts with biological targets, such as enzymes or receptors. Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within a protein's active site. This information is invaluable for structure-based drug design, allowing for the rational modification of the molecule to enhance its biological activity.

Furthermore, computational investigations can elucidate the mechanisms of reactions involved in both the synthesis and degradation of the compound. nih.gov For instance, DFT can be used to model the transition states of the diaryl ether formation, helping to explain the efficacy of different catalysts and reaction conditions. nih.gov In materials science, these theoretical models can predict how individual molecules of 4-(4-methanesulfonylphenoxy)aniline would pack in a solid state or interact within a polymer matrix, providing insights into the macroscopic properties of the resulting material.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical manufacturing. researchgate.net The synthesis of 4-(4-methanesulfonylphenoxy)aniline provides several opportunities for the application of these principles.

Future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of catalyst-free reactions, perhaps utilizing microwave or ultrasonic irradiation, also aligns with green chemistry goals by reducing metal waste and energy consumption. researchgate.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, offer a solvent-free alternative for synthesis. researchgate.net

Another key aspect is atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product. The development of highly selective catalytic systems that minimize the formation of byproducts is a critical research direction. researchgate.net For the sulfone moiety, emerging technologies that use sulfur dioxide directly or employ electrochemical or photocatalytic methods are being explored as sustainable alternatives to traditional oxidation reagents. nih.gov

The entire lifecycle of the compound, from synthesis to final application and disposal, will be considered under the green chemistry paradigm. This includes designing derivatives that are biodegradable or can be easily recycled from materials, contributing to a circular economy. The use of renewable starting materials for the synthesis of aniline and other precursors is also a long-term goal for making the production of such compounds truly sustainable. nih.govripublication.com

Table 3: Green Chemistry Strategies for 4-(4-Methanesulfonylphenoxy)aniline

| Green Chemistry Principle | Application to Synthesis |

|---|---|

| Safer Solvents | Replacing traditional organic solvents with water, PEG, or ionic liquids. ripublication.com |

| Energy Efficiency | Utilizing microwave or ultrasonic energy to accelerate reactions and reduce energy consumption. researchgate.net |

| Catalysis | Developing highly efficient and recyclable catalysts (e.g., nano-catalysts) to replace stoichiometric reagents. nih.govresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as direct SO2 insertion. nih.gov |

| Renewable Feedstocks | Exploring pathways to synthesize precursors from bio-based sources. |

| Waste Prevention | Employing solvent-free methods like mechanochemistry to minimize waste generation. researchgate.net |

Q & A

Q. What are the key considerations when designing the synthesis route for 4-(4-Methanesulfonylphenoxy)aniline to ensure high yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-methanesulfonylphenol with 4-nitroaniline via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine. Key considerations include:

- Reagent Selection: Use of activating agents (e.g., K₂CO₃) to deprotonate the phenol for efficient substitution .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

- Protection of Amine: If intermediates are unstable, temporary protection (e.g., Boc groups) may be required .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(4-Methanesulfonylphenoxy)aniline?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methanesulfonyl group (δ ~3.2 ppm for CH₃SO₂) and aromatic protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₃H₁₃NO₃S: 263.06 g/mol) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- FT-IR: Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .

Q. How can researchers determine the solubility profile of 4-(4-Methanesulfonylphenoxy)aniline in common solvents?

Methodological Answer:

- Gravimetric Analysis: Dissolve known masses in solvents (e.g., DMSO, ethanol, water) at 25°C, filter undissolved material, and calculate solubility (g/100 mL).

- UV-Vis Spectroscopy: Measure absorbance at λ_max (e.g., 280 nm) to quantify solubility limits .

- Data Interpretation: The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL) but reduces it in water (<0.1 mg/mL) .

Q. What are the recommended storage conditions to prevent degradation of 4-(4-Methanesulfonylphenoxy)aniline?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to minimize oxidation .

- Light Sensitivity: Protect from UV light using amber glassware, as the aniline moiety is prone to photodegradation .

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the sulfonyl group .

Q. How can researchers validate the absence of byproducts in synthesized 4-(4-Methanesulfonylphenoxy)aniline?

Methodological Answer:

- TLC Monitoring: Use silica plates (ethyl acetate/hexane = 1:3) to track reaction progress and detect intermediates .

- GC-MS: Identify volatile byproducts (e.g., unreacted phenol) with retention time matching standards .

- ¹H NMR Integration: Compare peak ratios of aromatic protons to confirm stoichiometric purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

Methodological Answer: Discrepancies often arise from impurities or methodological differences. To address:

- Reproducibility Tests: Repeat measurements using standardized protocols (e.g., DSC for melting point, USP solubility methods) .

- Purity Assessment: Cross-validate via HPLC and elemental analysis .

- Hypothetical Example: If melting points vary (e.g., 145°C vs. 150°C), recrystallize the compound and compare DSC thermograms .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving 4-(4-Methanesulfonylphenoxy)aniline?

Methodological Answer: The methanesulfonylphenoxy group is a strong electron-withdrawing meta-director. Strategies include:

- Directed Ortho-Metalation (DoM): Use LiTMP to deprotonate the ortho position, enabling selective functionalization .

- Friedel-Crafts Acylation: Activate the ring with Lewis acids (e.g., AlCl₃) for para-substitution relative to the sulfonyl group .

- Computational Modeling: DFT calculations predict reactive sites based on electron density maps .

Q. How does the electronic nature of the methanesulfonylphenoxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electron-Withdrawing Effect: The sulfonyl group reduces electron density on the aromatic ring, slowing oxidative addition in palladium-catalyzed couplings.

- Catalyst Optimization: Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity .

- Substrate Activation: Pre-functionalize the aniline with a directing group (e.g., boronate esters) to improve coupling efficiency .

Q. What analytical approaches are suitable for studying the degradation pathways of 4-(4-Methanesulfonylphenoxy)aniline under oxidative conditions?

Methodological Answer: